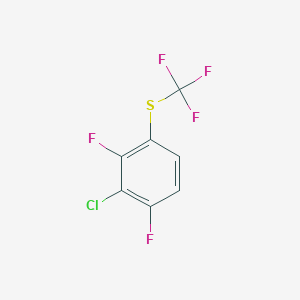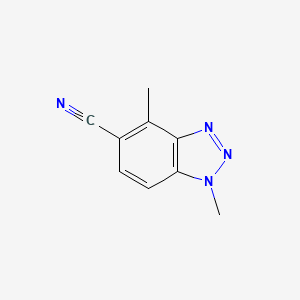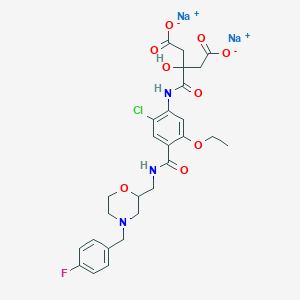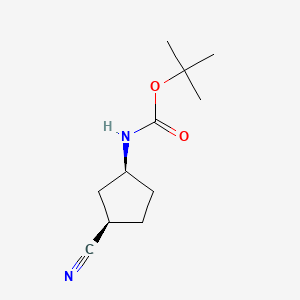
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2ClF5S. It is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a chlorodifluorobenzene precursor. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .
In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.
Comparaison Avec Des Composés Similaires
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2,6-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Chloro-2,6-difluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylthio group, leading to variations in chemical behavior and applications.
1-Chloro-2,6-difluoro-3-(methylthio)benzene:
The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C7H2ClF5S |
|---|---|
Poids moléculaire |
248.60 g/mol |
Nom IUPAC |
2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H |
Clé InChI |
BAJPUYROFWUXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)







![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)




